molecular formula C18H15BO2 B11847168 (3,4-diphenylphenyl)boronic acid

(3,4-diphenylphenyl)boronic acid

Cat. No.: B11847168
M. Wt: 274.1 g/mol
InChI Key: BKRFBMOLSSEWJR-UHFFFAOYSA-N
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Description

(3,4-Diphenylphenyl)boronic acid is an organic compound with the chemical formula C18H15BO2. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,4-diphenylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane .

Industrial Production Methods: Industrial production of boronic acids often utilizes large-scale hydroboration reactions due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings for the production of complex boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions: (3,4-Diphenylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic esters, borates, and complex organic molecules synthesized through cross-coupling reactions .

Mechanism of Action

The mechanism of action of (3,4-diphenylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug development. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond .

Properties

Molecular Formula

C18H15BO2

Molecular Weight

274.1 g/mol

IUPAC Name

(3,4-diphenylphenyl)boronic acid

InChI

InChI=1S/C18H15BO2/c20-19(21)16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13,20-21H

InChI Key

BKRFBMOLSSEWJR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O

Origin of Product

United States

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